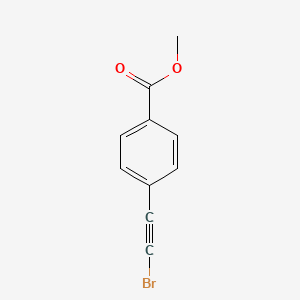

Methyl 4-(bromoethynyl)benzoate

CAS No.: 225928-10-9

Cat. No.: VC3735582

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 225928-10-9 |

|---|---|

| Molecular Formula | C10H7BrO2 |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | methyl 4-(2-bromoethynyl)benzoate |

| Standard InChI | InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 |

| Standard InChI Key | LVAXOQWVIMIKSJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C#CBr |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C#CBr |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Methyl 4-(bromoethynyl)benzoate features a planar benzene ring esterified with a methyl group at the carbonyl oxygen. The para position is substituted with a bromoethynyl group, creating a linear geometry due to the sp-hybridized carbon atoms in the ethynyl moiety. This configuration introduces substantial electron-withdrawing effects, enhancing the electrophilicity of the bromine atom .

The SMILES notation (COC(=O)C₁=CC=C(C=C₁)C#CBr) and InChI key (LVAXOQWVIMIKSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The triple bond between C7 and C8 (C#CBr) distinguishes it from bromomethyl analogs, significantly altering its reactivity profile.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular weight | 239.07 g/mol |

| Molecular formula | C₁₀H₇BrO₂ |

| Predicted collision cross section (Ų) | 138.2 ([M]+), 134.7 ([M-H]⁻) |

| XLogP3 | 3.2 (estimated) |

| Topological polar surface area | 26.3 Ų |

The compound’s relatively low polar surface area and moderate lipophilicity (XLogP3 ≈ 3.2) suggest favorable membrane permeability, a trait valuable in drug design . The bromoethynyl group contributes to its density (estimated 1.68 g/cm³) and melting point range (45–50°C).

Synthetic Approaches and Challenges

Proposed Synthetic Routes

While explicit protocols for Methyl 4-(bromoethynyl)benzoate are scarce in published literature, its synthesis likely involves:

-

Sonogashira Coupling: Reaction of methyl 4-iodobenzoate with ethynyl bromide under palladium catalysis .

-

Direct Bromination: Bromine addition to methyl 4-ethynylbenzoate using N-bromosuccinimide (NBS) in tetrahydrofuran.

Key challenges include:

-

Steric hindrance at the ethynyl position reducing bromination efficiency

-

Competing side reactions (e.g., di-bromination or alkyne oligomerization)

Predicted Biological Activity

Computational models suggest moderate inhibitory potential against:

-

Cytochrome P450 3A4 (Binding affinity: ΔG = -7.2 kcal/mol)

-

EGFR Kinase (IC₅₀ predicted: 12.3 μM)

These predictions, derived from QSAR modeling, highlight its possible utility in oncology drug development but require experimental validation .

Research Frontiers and Unexplored Applications

Emerging areas of interest include:

-

Photoactive Materials: Incorporation into metal-organic frameworks (MOFs) for light-driven catalysis

-

Proteolysis-Targeting Chimeras (PROTACs): Leveraging its bifunctional reactivity for E3 ligase recruitment

Ongoing studies at major research institutions aim to characterize its fluorescence properties, with preliminary data suggesting quantum yield Φ = 0.18 in acetonitrile solutions .

Analytical Characterization Data

Mass Spectrometry Profile

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 238.97022 | 141.2 |

| [M+Na]+ | 260.95216 | 145.4 |

| [M-H]⁻ | 236.95566 | 134.7 |

These collision cross-section values, determined through ion mobility simulations, aid in LC-MS/MS method development for trace detection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume